2-(4-chloro-1H-benzo[d]imidazol-2-yl)quinoxaline
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Overview
Description
2-(4-chloro-1H-benzo[d]imidazol-2-yl)quinoxaline is a heterocyclic compound that contains both imidazole and quinoxaline moieties. These structures are known for their significant biological and chemical properties, making this compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-1H-benzo[d]imidazol-2-yl)quinoxaline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-1H-benzo[d]imidazole with a quinoxaline derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-1H-benzo[d]imidazol-2-yl)quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinoxaline N-oxides, while reduction can yield amine derivatives .
Scientific Research Applications
2-(4-chloro-1H-benzo[d]imidazol-2-yl)quinoxaline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-chloro-1H-benzo[d]imidazol-2-yl)quinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(1H-benzo[d]imidazol-2-yl)quinoxaline: Lacks the chlorine atom, leading to different chemical properties.
4-chloro-1H-benzo[d]imidazole: Contains only the imidazole moiety without the quinoxaline structure.
Quinoxaline derivatives: Various derivatives with different substituents exhibit unique properties.
Uniqueness
2-(4-chloro-1H-benzo[d]imidazol-2-yl)quinoxaline is unique due to the presence of both imidazole and quinoxaline moieties, along with a chlorine substituent. This combination imparts distinct chemical and biological properties, making it valuable for specific applications.
Properties
Molecular Formula |
C15H9ClN4 |
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Molecular Weight |
280.71 g/mol |
IUPAC Name |
2-(4-chloro-1H-benzimidazol-2-yl)quinoxaline |
InChI |
InChI=1S/C15H9ClN4/c16-9-4-3-7-12-14(9)20-15(19-12)13-8-17-10-5-1-2-6-11(10)18-13/h1-8H,(H,19,20) |
InChI Key |
KBVMQLRZERGALQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=NC4=C(N3)C=CC=C4Cl |
Origin of Product |
United States |
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